For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Synthesis of N-Allyl-3-amino-4-chlorobenzenesulfonamide
This document provides a comprehensive technical guide for the multi-step synthesis of N-Allyl-3-amino-4-chlorobenzenesulfonamide, a potentially valuable intermediate in pharmaceutical research and development. The protocol is based on established chemical transformations and provides detailed experimental procedures, data summaries, and workflow visualizations.
Overall Synthesis Scheme
The synthesis of N-Allyl-3-amino-4-chlorobenzenesulfonamide can be achieved through a four-step process, commencing with the preparation of 4-chloro-3-nitrobenzenesulfonyl chloride. This intermediate is then subjected to amination, followed by N-allylation, and finally, a reduction of the nitro group to yield the target compound.
Caption: Four-step synthesis pathway for N-Allyl-3-amino-4-chlorobenzenesulfonamide.
Experimental Protocols
A generalized experimental workflow for each synthetic step is outlined below. This workflow includes the reaction setup, work-up procedure, and subsequent purification and analysis of the product.
Caption: General experimental workflow for synthesis, work-up, and purification.
Step 1: Synthesis of 4-Chloro-3-nitrobenzenesulfonyl chloride
This initial step involves the chlorosulfonation of o-chloronitrobenzene.
Methodology:
-
To a reaction vessel, add o-chloronitrobenzene.
-
Slowly add chlorosulfonic acid, maintaining a molar ratio of approximately 4:1 to 5:1 of chlorosulfonic acid to o-chloronitrobenzene.[1]
-
Initiate the reaction at a temperature of about 100°C and gradually increase it to 120-130°C.[1][2]
-
Maintain the reaction at this temperature for approximately 3 to 4 hours to ensure the completion of the chlorosulfonation.[1][2]
-
After the reaction is complete, cool the mixture and slowly pour it into a slurry of crushed ice and water.
-
The product, 4-chloro-3-nitrobenzenesulfonyl chloride, will precipitate as fine, waxy granules.[2]
-
Filter the precipitate, wash it with water, and dry it to obtain the crude product.
-
For higher purity, the product can be recrystallized from a solvent like petroleum ether.[1]
| Parameter | Value | Reference |
| Reactants | o-Chloronitrobenzene, Chlorosulfonic Acid | [1][2] |
| Molar Ratio | 1 : 4-5 (Substrate : Reagent) | [1][2] |
| Temperature | 100°C to 130°C | [2] |
| Optimal Temperature | 120°C | [1] |
| Reaction Time | 3-4 hours | [1][2] |
| Yield | 81.5% - 84% | [1][3] |
| Melting Point | 55-56 °C | [3] |
Step 2: Synthesis of 4-Chloro-3-nitrobenzenesulfonamide
The sulfonyl chloride is converted to the primary sulfonamide using ammonia. This procedure is adapted from similar sulfonamide syntheses.
Methodology:
-
Dissolve 4-chloro-3-nitrobenzenesulfonyl chloride in a suitable solvent such as dichloromethane or ethanol.[4]
-
Cool the solution in an ice bath to prevent side reactions.
-
Slowly add a concentrated solution of ammonia (e.g., ammonium hydroxide) to the cooled, stirring mixture.
-
Allow the reaction to stir at a low temperature and then warm to room temperature.
-
Monitor the reaction for the consumption of the starting material.
-
Upon completion, the product can be isolated by removing the solvent and precipitating the product in water, followed by filtration.
| Parameter | Value | Reference |
| Reactants | 4-Chloro-3-nitrobenzenesulfonyl chloride, Ammonia | [4] |
| Solvent | Dichloromethane or Ethanol | [4] |
| Temperature | Low temperature (e.g., 0°C to room temp.) | [4] |
Step 3: Synthesis of N-Allyl-4-chloro-3-nitrobenzenesulfonamide
This step involves the N-alkylation of the primary sulfonamide with an allyl halide. The protocol is based on general N-alkylation procedures for sulfonamides.[5][6]
Methodology:
-
Dissolve 4-chloro-3-nitrobenzenesulfonamide in a suitable aprotic solvent like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF).[6][7]
-
Add a base, such as sodium hydride or an aqueous solution of sodium hydroxide, to the stirring mixture to deprotonate the sulfonamide nitrogen.[6][7]
-
Slowly add allyl bromide (or allyl chloride) to the reaction mixture.
-
Allow the reaction to stir at room temperature for several hours (e.g., 24 hours) until completion.[6]
-
The product can be isolated by filtration if it precipitates, or by standard aqueous work-up followed by extraction with an organic solvent.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol.[6]
| Parameter | Value | Reference |
| Reactants | 4-Chloro-3-nitrobenzenesulfonamide, Allyl Bromide | [6] |
| Solvent | Tetrahydrofuran (THF) or DMF | [6][7] |
| Base | Sodium Hydroxide or Sodium Hydride | [6][7] |
| Temperature | Room Temperature | [6] |
| Reaction Time | ~24 hours | [6] |
Step 4: Synthesis of N-Allyl-3-amino-4-chlorobenzenesulfonamide
The final step is the reduction of the nitro group to an amine. A common method for this transformation is the use of a metal in the presence of an acid or an ammonium salt.[8]
Methodology:
-
To a solution of N-allyl-4-chloro-3-nitrobenzenesulfonamide in a solvent like methanol, add ammonium chloride and iron powder.[8]
-
Heat the reaction mixture to reflux for several hours (e.g., 7 hours).[8]
-
Monitor the reaction by thin-layer chromatography (TLC) for the disappearance of the starting material.
-
Once the reaction is complete, cool the mixture and filter it to remove the iron salts.
-
Evaporate the solvent to obtain the crude product.
-
The residue can be taken up in an organic solvent (e.g., dichloromethane) and washed with water.[8]
-
The organic layer is then dried over an anhydrous salt (e.g., MgSO4), filtered, and concentrated to yield the final product.
-
Further purification can be achieved by recrystallization.[8]
| Parameter | Value | Reference |
| Reactants | N-Allyl-4-chloro-3-nitrobenzenesulfonamide, Iron powder, Ammonium chloride | [8] |
| Solvent | Methanol | [8] |
| Condition | Reflux | [8] |
| Reaction Time | ~7 hours | [8] |
Safety Precautions
-
Chlorosulfonic acid is highly corrosive and reacts violently with water. Handle with extreme care in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles.
-
Allyl bromide is a lachrymator and is toxic. It should be handled in a fume hood.
-
Sodium hydride is a flammable solid that reacts violently with water. Handle under an inert atmosphere.
-
All reactions should be performed in a well-ventilated laboratory fume hood.
-
Consult the Safety Data Sheets (SDS) for all chemicals used in this synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. US2511547A - Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride - Google Patents [patents.google.com]
- 3. 4-Chloro-3-nitrobenzenesulfonyl chloride synthesis - chemicalbook [chemicalbook.com]
- 4. 4-Amino-3-Chlorobenzenesulfonamide Manufacturer & Supplier in China | Properties, Uses, Safety Data [chlorobenzene.ltd]
- 5. Sulfonamide synthesis by alkylation or arylation [organic-chemistry.org]
- 6. par.nsf.gov [par.nsf.gov]
- 7. researchgate.net [researchgate.net]
- 8. 3-AMINO-N-(4-CHLOROPHENYL)BENZAMIDE synthesis - chemicalbook [chemicalbook.com]
